molecular formula C20H28BrNO2 B602116 Ipratropium Bromide impurity F CAS No. 17812-46-3

Ipratropium Bromide impurity F

カタログ番号: B602116
CAS番号: 17812-46-3
分子量: 394.35
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ipratropium Bromide impurity F is a chemical compound that is structurally related to Ipratropium Bromide, a medication commonly used to treat chronic obstructive pulmonary disease and asthma. The impurity F is identified as (1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane Bromide . This compound is often studied to ensure the purity and efficacy of the pharmaceutical product.

科学的研究の応用

Ipratropium Bromide impurity F is primarily used in scientific research to study the purity and stability of Ipratropium Bromide formulations. It is also used in analytical chemistry to develop and validate methods for detecting and quantifying impurities in pharmaceutical products. Additionally, it may be used in biological studies to understand the pharmacokinetics and pharmacodynamics of Ipratropium Bromide .

作用機序

Target of Action

Ipratropium Bromide, including its impurity F, primarily targets the muscarinic acetylcholine receptors in the bronchial smooth muscle . These receptors play a crucial role in the contraction and relaxation of the bronchial smooth muscle, which directly influences airway resistance and lung ventilation .

Mode of Action

Ipratropium Bromide acts as a muscarinic antagonist . It blocks the action of acetylcholine at parasympathetic sites in bronchial smooth muscle, inhibiting vagally mediated reflexes . This antagonism prevents the increase in intracellular concentration of cyclic guanosine monophosphate (cGMP), produced by the interaction of acetylcholine with the muscarinic receptors. The decrease in cGMP leads to bronchodilation .

Biochemical Pathways

The primary biochemical pathway affected by Ipratropium Bromide is the acetylcholine signaling pathway in the bronchial smooth muscle . By blocking the muscarinic acetylcholine receptors, Ipratropium Bromide impedes the normal functioning of this pathway, leading to the relaxation of the bronchial smooth muscle and subsequent bronchodilation .

Pharmacokinetics

Ipratropium Bromide is commonly administered through inhalation, which allows it to produce a local effect without significant systemic absorption . The compound has a protein binding of 0 to 9% in vitro . It is metabolized in the liver and has an elimination half-life of approximately 2 hours

Result of Action

The primary molecular effect of Ipratropium Bromide’s action is the inhibition of acetylcholine-induced bronchoconstriction , resulting in bronchodilation . This leads to improved airflow and reduced symptoms in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ipratropium Bromide. For instance, the compound should be protected from light to maintain its stability . Additionally, the presence of other drugs, patient-specific factors (like the severity of bronchoconstriction and individual responsiveness), and the specific characteristics of the inhalation device can all impact the efficacy of Ipratropium Bromide .

Safety and Hazards

Based on the safety data sheet for Ipratropium Bromide, it may be harmful if swallowed or inhaled, and may cause eye irritation . It is advised to avoid contact with skin, eyes, and clothing, and to not breathe dust or ingest .

将来の方向性

While specific future directions for Ipratropium Bromide impurity F were not found in the sources, Ipratropium Bromide, the parent compound, is used in the control of symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) . It has also been studied for the treatment of sialorrhea . These uses could potentially guide future research and applications of this compound.

生化学分析

Biochemical Properties

Ipratropium Bromide Impurity F plays a significant role in biochemical reactions, particularly in the context of its interactions with various biomolecules. This compound interacts with enzymes such as acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways . Additionally, this compound may interact with muscarinic receptors, influencing their activity and affecting neurotransmission.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In neuronal cells, it can alter cell signaling pathways by modulating the activity of muscarinic receptors and acetylcholinesterase. This modulation can lead to changes in gene expression and cellular metabolism, impacting processes such as neurotransmitter release and synaptic plasticity . In non-neuronal cells, this compound may influence cellular functions by interacting with other proteins and enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. By binding to acetylcholinesterase, this compound inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition can result in enhanced cholinergic signaling and altered neurotransmission. Additionally, this compound may bind to muscarinic receptors, affecting their conformation and activity, which in turn influences downstream signaling pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods, leading to changes in its biochemical properties and cellular effects . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal adverse effects, while higher doses can lead to significant toxicity and adverse reactions . Studies in animal models have shown that high doses of this compound can cause respiratory distress, changes in heart rate, and other physiological alterations. It is essential to determine the appropriate dosage to minimize toxic effects while maintaining therapeutic efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver, where it undergoes enzymatic reactions that convert it into inactive metabolites . These metabolic processes can affect the compound’s bioavailability and overall pharmacokinetics. Additionally, this compound may influence metabolic flux and metabolite levels, impacting cellular energy production and other metabolic functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . Once inside the cells, this compound may interact with intracellular proteins and organelles, influencing its localization and activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and influence cellular processes such as protein folding and energy production.

準備方法

The synthesis of Ipratropium Bromide impurity F involves several steps, typically starting with the preparation of the bicyclic structure, followed by the introduction of the phenylpropenoyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .

化学反応の分析

Ipratropium Bromide impurity F undergoes various chemical reactions, including:

類似化合物との比較

Ipratropium Bromide impurity F can be compared to other impurities and related compounds such as:

This compound is unique due to its specific structural configuration and the presence of the phenylpropenoyl group, which distinguishes it from other impurities and related compounds.

特性

IUPAC Name

(5-methyl-5-propan-2-yl-5-azoniatricyclo[4.3.0.01,4]nonan-8-yl) 2-phenylprop-2-enoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28NO2.BrH/c1-14(2)22(4)18-10-11-21(18)13-17(12-19(21)22)24-20(23)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJFTVJFJQGORK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC23C1CC(C3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。